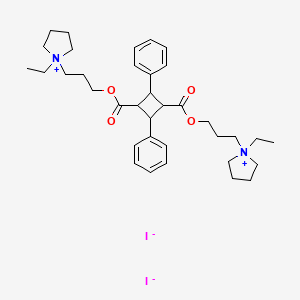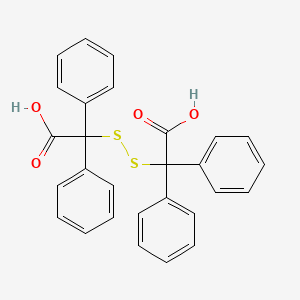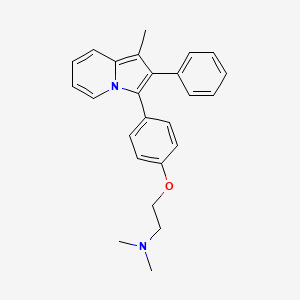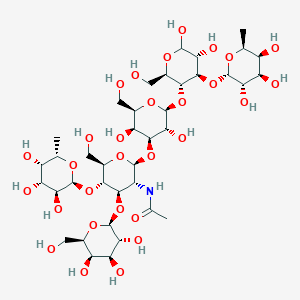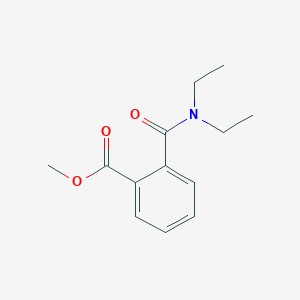
Methyl 2-(diethylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(diethylcarbamoyl)benzoate: is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amide group is substituted with a diethylcarbamoyl group. This compound is known for its applications in organic synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(diethylcarbamoyl)benzoate can be synthesized through the reaction of methyl benzoate with diethylamine. The reaction typically occurs at room temperature or under mild heating conditions. The reaction time can vary from a few hours to several hours, depending on the specific conditions used.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous-flow reactors to ensure efficient mixing and heat transfer. This method helps in achieving higher yields and better control over reaction parameters. The reaction is typically carried out in the presence of a suitable catalyst to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(diethylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(diethylcarbamoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and as a precursor for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. It is also employed in the formulation of certain cosmetic products.
Mechanism of Action
The mechanism of action of methyl 2-(diethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The ester and amide groups in the compound can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Methyl 4-(diethylcarbamoyl)benzoate: Similar structure but with the diethylcarbamoyl group at the para position.
Methyl benzoate: Lacks the diethylcarbamoyl group, making it less reactive in certain chemical reactions.
Ethyl 2-(diethylcarbamoyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(diethylcarbamoyl)benzoate is unique due to the presence of both ester and diethylcarbamoyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and industrial processes, making it a valuable compound in various fields.
Properties
CAS No. |
26593-44-2 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(diethylcarbamoyl)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-8-6-7-9-11(10)13(16)17-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
RLFUJBUIZBIJND-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


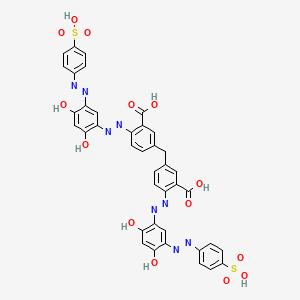


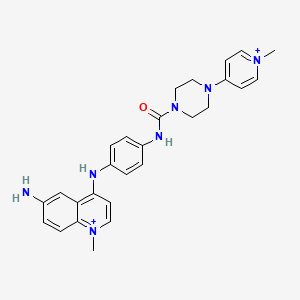
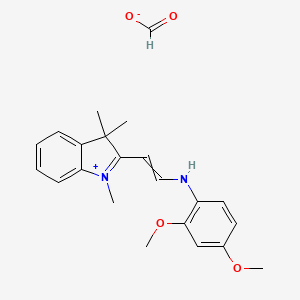
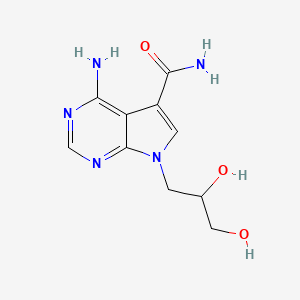
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
